This compound is classified as a thiophene derivative, specifically featuring an ethyl ester functional group, amino groups, and various aromatic substituents. The presence of both chloro and nitro groups on the benzoyl moiety suggests potential reactivity and biological activity, making it a candidate for further pharmacological studies. The compound is referenced in chemical databases under various identifiers, including CAS Number [not specified in the sources] and Chemical Book Number CB9489495 .
The synthesis of ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate typically involves multi-step organic reactions. The synthesis can be approached through the following general steps:
The specific reaction conditions (temperature, solvent, catalyst) are crucial for optimizing yields and purity, often requiring careful monitoring and purification steps such as recrystallization or chromatography .
The molecular structure of ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate can be described by its key components:
The molecular formula is C19H16ClF3N2O3S, indicating a complex structure with multiple functional groups that can influence its reactivity and biological activity .
Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate may undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to synthesize related compounds for biological testing .
Further studies would be necessary to elucidate specific pathways and interactions within biological systems .
Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for predicting behavior in biological systems and during synthesis .
The potential applications of ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate include:
Thiophene derivatives represent a structurally diverse class of heterocyclic compounds occupying privileged chemical space in medicinal chemistry. Their exceptional versatility stems from several intrinsic properties: enhanced metabolic stability compared to phenyl analogs, improved π-stacking capability through electron-rich aromatic systems, and structural geometry compatible with binding sites across diverse biological targets. The thiophene nucleus serves as a central pharmacophore in several FDA-approved drugs, including the anti-inflammatory agent Rofecoxib and the anticoagulant Ticagrelor, demonstrating established clinical relevance [6]. Medicinal chemists exploit these scaffolds to develop targeted protein kinase inhibitors, leveraging their ability to occupy hydrophobic pockets while forming critical hydrogen bonding interactions. The synthetic tractability of thiophene cores further enables efficient derivatization at multiple positions, facilitating systematic structure-activity relationship (SAR) explorations essential for lead optimization campaigns [7]. Contemporary drug discovery increasingly focuses on these molecular frameworks to address emerging therapeutic challenges in oncology, inflammation, and infectious diseases, particularly where conventional scaffolds face limitations in potency or selectivity.
The specific compound Ethyl 4-amino-5-(4-chloro-3-nitrobenzoyl)-2-[2-(trifluoromethyl)anilino]thiophene-3-carboxylate (CAS: 680212-25-3) embodies a strategically engineered multifunctional scaffold integrating complementary pharmacophoric elements essential for protein kinase interaction. Its molecular architecture features three distinct regions of high pharmacological relevance:
This convergence of functional groups creates a conformationally constrained, planar thiophene core ideally suited for insertion between kinase hinge region residues. The compound's structural features align with established pharmacophore models for kinase inhibition, particularly those targeting tyrosine kinases like Bcr-Abl and VEGF receptors, where similar thiophene-based inhibitors demonstrate low nanomolar activity [6].
This comprehensive review establishes the following research objectives:
The scope deliberately excludes formulation, safety profiling, and clinical translation aspects to maintain focus on the compound's inherent chemical properties and early-stage drug discovery potential.
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7